N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide
Description
This compound features a hybrid structure combining a benzoimidazole core linked via a pentyl chain to a fluorinated quinoline-carboxamide moiety. Key structural attributes include:
- Benzoimidazole: A bicyclic aromatic system known for its role in medicinal chemistry, often contributing to hydrogen bonding and π-π interactions.
- Pentyl linker: A flexible alkyl chain that may influence solubility and spatial orientation.
- Carboxamide group: Provides hydrogen-bonding capacity and metabolic stability compared to esters or acids.
Properties
Molecular Formula |
C22H21FN4O2 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-8-fluoro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H21FN4O2/c23-16-8-6-7-14-20(16)25-13-15(21(14)28)22(29)24-12-5-1-2-11-19-26-17-9-3-4-10-18(17)27-19/h3-4,6-10,13H,1-2,5,11-12H2,(H,24,29)(H,25,28)(H,26,27) |
InChI Key |
GRYKPRGBDJAMKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CNC4=C(C3=O)C=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the benzimidazole moiety: Starting from o-phenylenediamine, the benzimidazole ring is formed through a cyclization reaction with a suitable carboxylic acid or its derivative.
Synthesis of the quinoline core: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent in the presence of a catalyst.
Coupling of the two moieties: The benzimidazole and quinoline derivatives are then linked through a pentyl chain using a nucleophilic substitution reaction, followed by amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Use of continuous flow reactors: to enhance reaction efficiency and scalability.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice to maximize yield.
Purification techniques: like recrystallization and chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a quinolone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide involves:
Molecular Targets: The compound targets microbial enzymes and DNA, disrupting their normal function.
Pathways Involved: In cancer cells, it may induce apoptosis by interacting with specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogs from the provided evidence:
*Estimated based on formula; †Range inferred from compounds.
Key Observations:
Functional Group Diversity :
- The target’s carboxamide contrasts with the sulfonylacetamidines in , which are more basic and may exhibit stronger electrostatic interactions.
- compounds feature trifluoromethyl groups, enhancing lipophilicity compared to the target’s single fluorine atom, which balances electronic effects without excessive hydrophobicity.
Acid-Base Properties: The 4-hydroxyquinoline moiety (pKa ~6–8) introduces pH-dependent solubility, unlike the neutral trifluoromethyl derivatives in or the sulfonamides in (pKa ~10–12).
Pharmacological Implications (Inferred)
- Target Compound: The dual heterocyclic system may target kinase or protease enzymes, leveraging the benzoimidazole’s planar structure and the quinoline’s metal-chelating ability.
- Trifluoromethyl Derivatives : The trifluoromethyl group enhances metabolic stability and membrane permeability, often seen in CNS-targeting drugs .
Biological Activity
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic compound that exhibits significant biological activity, particularly in the context of cancer therapy and enzyme inhibition. Its structure features a quinoline core with various functional groups, including a benzo[d]imidazole moiety, which contributes to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈F N₃O₂, indicating a relatively high molecular weight. The presence of the hydroxy and carboxamide groups enhances its biological activity and solubility.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F N₃O₂ |
| Molecular Weight | 325.36 g/mol |
| Functional Groups | Hydroxy, Carboxamide |
| Core Structure | Quinoline |
Research indicates that this compound functions primarily as an inhibitor of specific enzymes and receptors involved in disease processes. Notably, it has shown potential as an inhibitor of the VEGF signaling pathway, which is crucial in cancer progression.
Key Findings:
- VEGFR-2 Inhibition : Similar compounds have demonstrated potent inhibitory activity against VEGFR-2 with IC50 values as low as 0.03 μM, indicating strong potential for cancer therapeutic applications .
- Cytotoxicity : The compound's cytotoxic effects have been assessed against various cancer cell lines, revealing significant anticancer properties with IC50 values around 1.2 μM for MCF-7 cells .
Biological Activities
The compound has been evaluated for various biological activities, including:
- Anticancer Activity : Demonstrated efficacy against multiple cancer cell lines.
- Enzyme Inhibition : Inhibits critical pathways involved in tumor growth.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that this compound shares common mechanisms of action but may offer unique advantages in selectivity and potency.
| Compound | IC50 (μM) against MCF-7 | Mechanism of Action |
|---|---|---|
| This compound | 1.2 | VEGFR-2 Inhibition |
| Compound 7s (related structure) | 0.03 | VEGFR-2 Inhibition |
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Efficacy : A recent study evaluated the compound's effects on MCF-7 and Hep-G2 cell lines, establishing its potential as an effective anticancer agent due to its ability to induce apoptosis in these cells.
- Enzyme Interaction Studies : Binding affinity studies indicate that the compound interacts effectively with target enzymes, which is essential for understanding its pharmacodynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
